Cas no 57303-98-7 (Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol)

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol structure
57303-98-7 structure
Product Name:Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol
CAS No:57303-98-7
Molecular Formula:C20H12O2
Molecular Weight:284.30808
CID:1604033
PubChem ID:107679

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol Properties

Names and Identifiers

    • benzo[pqr]tetraphene-9,10-diol
    • 9,10-Dihydroxybenzo(a)pyrene
    • Benzo(a)pyrene, 9,10-dihydroxy-
    • Benzo(a)pyrene-9,10-diol
    • benzo[a]pyrene-9,10-diol
    • Benzo[a]​pyrene-​9,​10-​diol
    • SCHEMBL12486014
    • CHEBI:81629
    • 57303-98-7
    • UNII-FV6Q5APY2A
    • DTXSID90205926
    • 9,10-Dihydroxybenzo[a]pyrene
    • benzo(a)pyrene 9,10-diol
    • Q27155517
    • FV6Q5APY2A
    • Benzo[a]?pyrene-?9,?10-?diol
    • C18278
    • InChIKey: UMJIZEKULDXYAK-UHFFFAOYSA-N
    • Inchi: InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
    • SMILES: c1cc2ccc3cc4ccc(c(c4c5c3c2c(c1)cc5)O)O

Computed Properties

  • Exact Mass: 284.08376
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 284.084
  • Heavy Atom Count: 22
  • Complexity: 435
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46
  • Refractive Index: 1.963
  • Boiling Point: 572.3±23.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C
  • Flash Point: 279.3±17.2 °C
  • Density: 1.5±0.1 g/cm3

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
B205825-5mg
Benzo[a]\u200bpyrene-\u200b9,\u200b10-\u200bdiol
57303-98-7
5mg
$ 6492.00 2023-04-19

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